五(三氟甲基)苯胺

描述

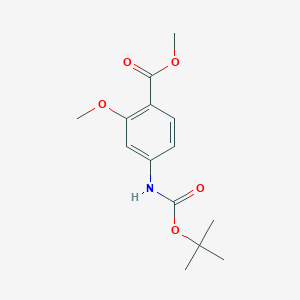

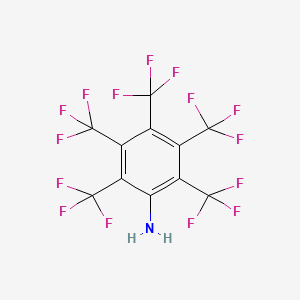

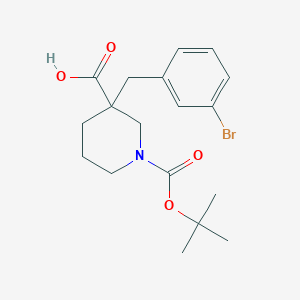

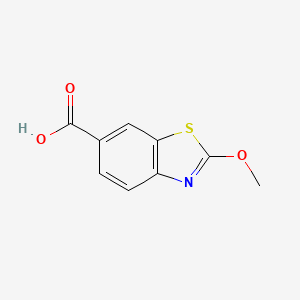

Pentakis(trifluoromethyl)aniline is a derivative of aniline where the hydrogen atoms are replaced by trifluoromethyl groups . It is a functionalized pentakis (trifluoromethyl)phenyl (C6 (CF3)5) derivative .

Synthesis Analysis

The synthesis of Pentakis(trifluoromethyl)aniline involves a trifluoromethylation reaction from pentaiodonitrobenzene . The iodides are substituted by trifluoromethyl groups . This pertrifluoromethylation route proceeds via conveniently pregenerated (trifluoromethyl)copper (CF3Cu) species in DMF, stabilized by addition of 1,3-dimethyl-2-imidazolidinone (DMI) .Molecular Structure Analysis

The molecular formula of Pentakis(trifluoromethyl)aniline is C11H2F15N . The XRD structures of several C6 (CF3)5 derivatives were determined and compared with the calculated structures . Due to the steric crowding, the aromatic rings in all C6 (CF3)5 derivatives are significantly distorted .Chemical Reactions Analysis

Pentakis(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .Physical And Chemical Properties Analysis

Pentakis(trifluoromethyl)aniline has a molecular weight of 433.12 . It is a solid yet volatile substance . The acid strength (pKa(MeCN)=10.46) is similar to the acidity of picric acid (pKa(MeCN)=11.00) .科学研究应用

合成和酸度

五(三氟甲基)苯胺是合成各种衍生物的关键化合物,在许多应用中作为构建块。 Kütt等人(2008年)详细介绍了一种通用路线,用于合成功能化的五(三氟甲基)苯基衍生物,这些衍生物在设计新型稳定的卡宾、自由基物种、超酸、弱配位阴离子和其他有用物种方面具有潜力。该方法涉及(三氟甲基)铜物种与六碘苯反应,生成钾五(三氟甲基)苯氧化物。确定了几种衍生物的XRD结构,突出了芳香环由于立体阻碍而发生的显着畸变。该研究还测量了这些化合物在各种溶剂中的气相酸度和pKa值,探讨了C6(CF3)5基团的酸化效应,使用等摩尔反应方法 (Kütt等,2008年)。

制备方法

Kütt和Koppel(2014年)的另一项研究提出了一种从商业可获得材料中获得五(三氟甲基)酚的两步法。该方法通过提供更高的产率和简化纯化过程改进了先前的方法。从五碘硝基苯中以58%的产率制备五(三氟甲基)酚,涉及一种三氟甲基化反应,其中碘被三氟甲基基团取代,硝基团被氧原子取代 (Kütt & Koppel,2014年)。

催化和聚合

Piers和Chivers(1998年)探讨了五氟苯基取代硼烷和硼酸盐的应用,强调它们作为甲基环戊二烯均相聚合中的协同催化剂的重要性。该研究追溯了这些化合物从早期制备到它们在催化中的重要作用,特别强调了三(五氟苯基)硼烷在各种应用中的使用 (Piers & Chivers, 1998)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,3,4,5,6-pentakis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZEKXRBBEZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H2F15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663095 | |

| Record name | Pentakis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58956-76-6 | |

| Record name | Pentakis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the Pentakis(trifluoromethyl)phenyl group and how does this relate to Pentakis(trifluoromethyl)aniline?

A1: The Pentakis(trifluoromethyl)phenyl (C6(CF3)5) group stands out due to its substantial steric bulk and strong electron-withdrawing nature. These characteristics make it a promising building block for creating novel compounds with unique properties. Pentakis(trifluoromethyl)aniline is a derivative of this group, where an amino group (-NH2) is attached to the central aromatic ring. This modification introduces the possibility of further functionalization and allows researchers to explore the impact of the C6(CF3)5 group on the reactivity and properties of the amine functionality. []

Q2: How is Pentakis(trifluoromethyl)aniline synthesized?

A2: While the provided abstracts don't detail the specific synthesis of Pentakis(trifluoromethyl)aniline, they highlight a general route to functionalized C6(CF3)5 derivatives. This method utilizes (trifluoromethyl)copper (CF3Cu) species generated in DMF and stabilized with 1,3-dimethyl-2-imidazolidinone (DMI). Reacting these species with hexaiodobenzene yields potassium pentakis(trifluoromethyl)phenoxide. This precursor can then be further functionalized to produce Pentakis(trifluoromethyl)chlorobenzene and ultimately Pentakis(trifluoromethyl)aniline. []

Q3: What is the impact of the Pentakis(trifluoromethyl)phenyl group on acidity?

A3: The research indicates that the C6(CF3)5 group has a significant acidifying effect. This effect has been investigated by measuring the gas-phase acidities (ΔGacid) and pKa values of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline in various solvents (acetonitrile, DMSO, and water). The origin of this acidifying effect was explored using isodesmic reaction approaches, providing insights into how the electronic properties of the C6(CF3)5 group influence acidity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)